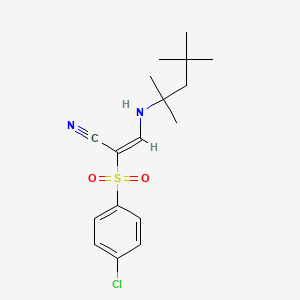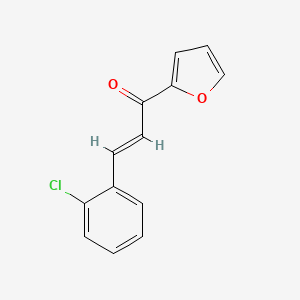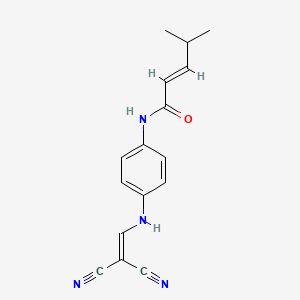
N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide, or DNPMP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a small molecule that has been synthesized in a variety of ways, and has been found to have a wide range of effects on biochemical and physiological processes. In
科学研究应用
DNPMP has been studied for its potential applications in various scientific research fields. One such application is in the field of cancer research. DNPMP has been found to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been found to be effective in inhibiting the growth of melanoma cells. In addition, DNPMP has been studied for its potential applications in the field of drug delivery. It has been found to be effective in delivering drugs to targeted areas, such as tumors, and has been found to be more effective than other delivery methods.
作用机制
The exact mechanism of action of DNPMP is not yet fully understood. However, it is believed that DNPMP acts by disrupting the normal functioning of cells. It has been found to interfere with the cell cycle, leading to cell death. It has also been found to interfere with the production of proteins, leading to the inhibition of cell growth. In addition, DNPMP has been found to interfere with the production of enzymes, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects
DNPMP has been found to have a wide range of effects on biochemical and physiological processes. It has been found to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been found to be effective in inhibiting the growth of melanoma cells. In addition, DNPMP has been found to interfere with the production of enzymes, leading to the inhibition of enzyme activity. Furthermore, DNPMP has been found to reduce inflammation, leading to the inhibition of inflammatory processes.
实验室实验的优点和局限性
DNPMP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. It is also relatively inexpensive, making it cost-effective for use in laboratory experiments. Additionally, DNPMP has been found to be effective in inhibiting the growth of a variety of cancer cell lines, making it an ideal candidate for use in cancer research. However, DNPMP has several limitations for use in laboratory experiments. It has been found to be toxic to normal cells, which could limit its use in experiments involving normal cells. Additionally, DNPMP has been found to be unstable in certain environments, which could limit its use in experiments involving long-term storage.
未来方向
There are several potential future directions for DNPMP research. One potential direction is to explore DNPMP’s potential applications in drug delivery. DNPMP has been found to be effective in delivering drugs to targeted areas, and further research could lead to the development of more effective drug delivery systems. Additionally, further research could explore DNPMP’s potential applications in the field of gene therapy. DNPMP has been found to interfere with the production of proteins, and further research could lead to the development of novel gene therapy techniques. Finally, further research could explore DNPMP’s potential applications in the field of immunotherapy. DNPMP has been found to reduce inflammation, and further research could lead to the development of novel immunotherapies.
合成方法
DNPMP can be synthesized by a variety of methods. One method involves the reaction of 4-methylpent-2-enamide with 2,2-dinitrilovinyl amine in the presence of a catalyst. This reaction produces DNPMP and a by-product of 2-nitro-4-methylpent-2-enamide. Another method involves the reaction of 4-methylpent-2-enamide with 4-nitrophenyl-2-nitro-4-methylpent-2-enamide in the presence of a catalyst. This reaction produces DNPMP and a by-product of 4-methylpent-2-enamide.
属性
IUPAC Name |
(E)-N-[4-(2,2-dicyanoethenylamino)phenyl]-4-methylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(2)3-8-16(21)20-15-6-4-14(5-7-15)19-11-13(9-17)10-18/h3-8,11-12,19H,1-2H3,(H,20,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFFNDJWDBPII-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


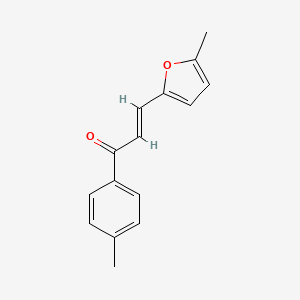
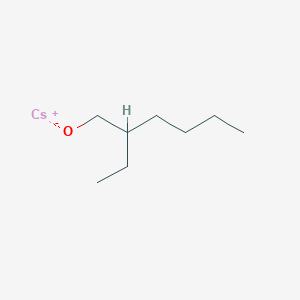
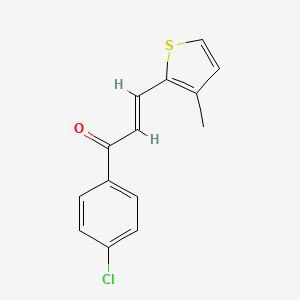
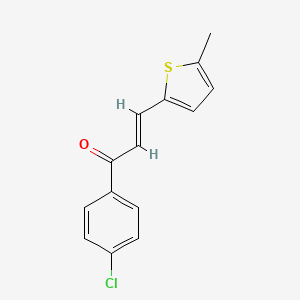

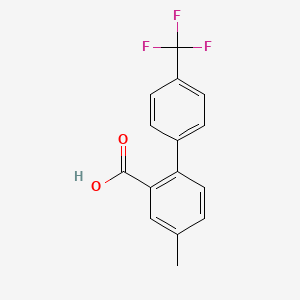
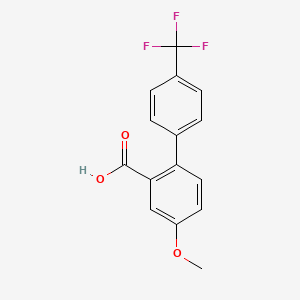
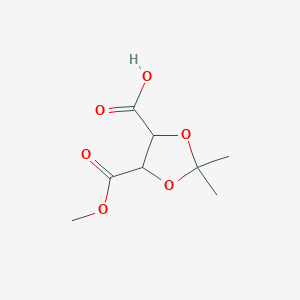
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
